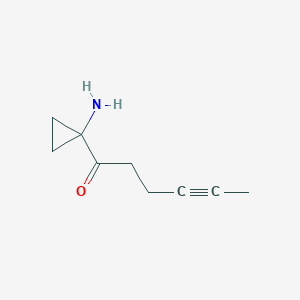
1-(1-Aminocyclopropyl)hex-4-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aminocyclopropyl)hex-4-yn-1-one is a chemical compound with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . This compound is characterized by the presence of an aminocyclopropyl group attached to a hexynone backbone, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
The synthesis of 1-(1-Aminocyclopropyl)hex-4-yn-1-one typically involves the following steps:
Alkyne Formation: The hex-4-yn-1-one backbone is formed through alkyne synthesis methods, such as the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the aminocyclopropyl group with the hex-4-yn-1-one backbone under suitable reaction conditions.
Análisis De Reacciones Químicas
1-(1-Aminocyclopropyl)hex-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aminocyclopropyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Aplicaciones Científicas De Investigación
1-(1-Aminocyclopropyl)hex-4-yn-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Aminocyclopropyl)hex-4-yn-1-one involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The alkyne group can undergo addition reactions, forming covalent bonds with target molecules and altering their function .
Comparación Con Compuestos Similares
1-(1-Aminocyclopropyl)hex-4-yn-1-one can be compared with other similar compounds, such as:
1-(1-Aminocyclopropyl)but-3-yn-1-one: This compound has a shorter alkyne backbone, leading to different chemical and biological properties.
1-(1-Aminocyclopropyl)pent-4-yn-1-one: This compound has a similar structure but with a different length of the alkyne chain, affecting its reactivity and applications.
1-(1-Aminocyclopropyl)hex-5-yn-1-one:
Propiedades
Fórmula molecular |
C9H13NO |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-(1-aminocyclopropyl)hex-4-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-3-4-5-8(11)9(10)6-7-9/h4-7,10H2,1H3 |
Clave InChI |
LIVWXCMURSGHMB-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCC(=O)C1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-methyl-N-{6-methyl-1,7-dioxaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13216977.png)
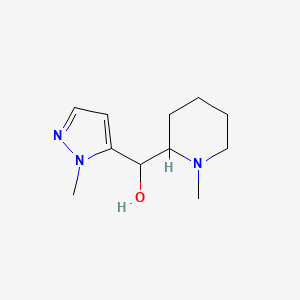
![3-{[1-(Chloromethyl)cyclopropyl]methyl}oxolane](/img/structure/B13216982.png)
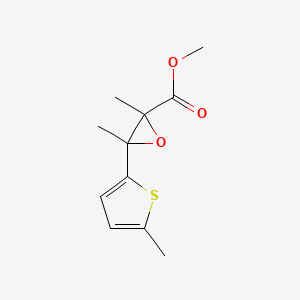
![7-(Aminomethyl)-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13217004.png)
![5-Oxaspiro[3.5]nonane-8-sulfonamide](/img/structure/B13217007.png)
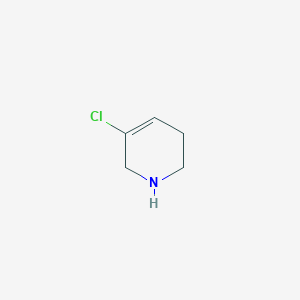
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)
amine](/img/structure/B13217036.png)
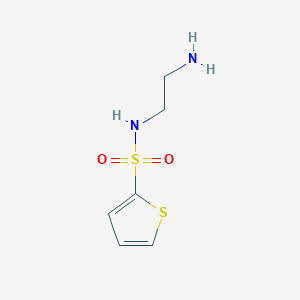
![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)
